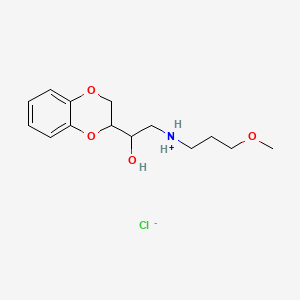
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is a complex organic compound with a unique structure It contains a benzodioxan ring, a methanol group, and an amino-methyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride typically involves multiple steps. One common method involves the reaction of 1,4-benzodioxan with formaldehyde and a secondary amine, such as 3-methoxypropylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino-methyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-2-methanol: Lacks the amino-methyl side chain.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-: Similar structure but without the hydrochloride salt.
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, acetate: Contains an acetate group instead of hydrochloride.
Uniqueness
1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
10402-62-7 |
|---|---|
Fórmula molecular |
C14H22ClNO4 |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-8-4-7-15-9-11(16)14-10-18-12-5-2-3-6-13(12)19-14;/h2-3,5-6,11,14-16H,4,7-10H2,1H3;1H |
Clave InChI |
FAKTUTGTQOLHEK-UHFFFAOYSA-N |
SMILES canónico |
COCCC[NH2+]CC(C1COC2=CC=CC=C2O1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


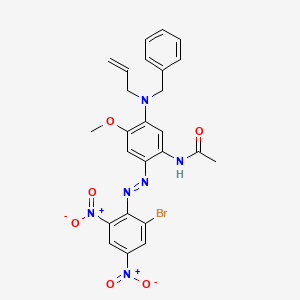

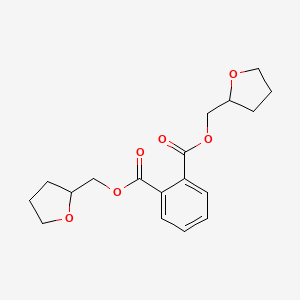

![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
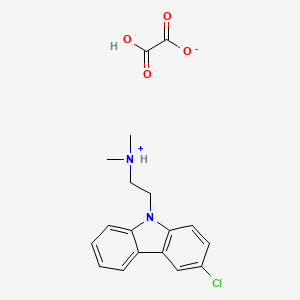
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)

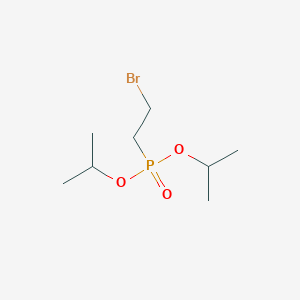
![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)


